4-Amino-1-(furan-2-yl)butan-2-one
Description
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-amino-1-(furan-2-yl)butan-2-one |
InChI |
InChI=1S/C8H11NO2/c9-4-3-7(10)6-8-2-1-5-11-8/h1-2,5H,3-4,6,9H2 |
InChI Key |
DQTAKMBZIJZSBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CC(=O)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(furan-2-yl)butan-2-one typically involves multi-step organic reactions. One common method is the condensation of furan-2-carbaldehyde with an appropriate amine, followed by reduction and further functionalization. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of 4-Amino-1-(furan-2-yl)butan-2-one may involve large-scale batch or continuous processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(furan-2-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid, while reduction can produce 4-amino-1-(furan-2-yl)butanol.
Scientific Research Applications
4-Amino-1-(furan-2-yl)butan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-1-(furan-2-yl)butan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied.
Comparison with Similar Compounds
4-Amino-1-(1,2,5-thiadiazol-3-yl)butan-2-one
4-Amino-1-(1,3-thiazol-5-yl)butan-2-one
4-(Phenylsulfanyl)butan-2-one
- Structure: Features a phenylsulfanyl (SPh) group instead of the amino-furan moiety.
- Molecular Formula : C₁₀H₁₀OS (MW: 178.25 g/mol) .
- Reduces expression of melanogenesis-related proteins (MITF, Trp-1, Trp-2, GP100) in melanoma cells. Demonstrates low cytotoxicity in vitro and in zebrafish models .
- Applications : Promising candidate for cosmetic skin-whitening agents .
4-(4-Hydroxyphenyl)butan-2-one
4-Phenyl-2-butanone
Structural and Functional Insights
Impact of Substituents
- Heterocycles :
- Aromatic Groups : Phenyl or hydroxyphenyl moieties influence lipophilicity and UV absorption, relevant for cosmetic applications .
Data Table: Comparative Overview
Biological Activity
4-Amino-1-(furan-2-yl)butan-2-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and potential anticancer properties. Additionally, it discusses its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 4-Amino-1-(furan-2-yl)butan-2-one is , with a molecular weight of approximately 166.18 g/mol. The presence of an amino group, a furan ring, and a ketone functional group contributes to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that 4-Amino-1-(furan-2-yl)butan-2-one exhibits significant antimicrobial activity against various microorganisms. Studies have reported its effectiveness against pathogens such as Candida albicans, Escherichia coli, and Staphylococcus aureus. The mechanism of action is believed to involve disruption of cell membrane integrity and interference with essential metabolic pathways within microbial cells.
| Microorganism | Activity Observed |
|---|---|
| Candida albicans | Inhibition of growth |
| Escherichia coli | Significant reduction in viability |
| Staphylococcus aureus | Antimicrobial action |
Antioxidant Activity
4-Amino-1-(furan-2-yl)butan-2-one has also been studied for its antioxidant properties. It is believed to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage that can lead to various diseases, including cancer.
Anticancer Potential
Emerging research suggests that 4-Amino-1-(furan-2-yl)butan-2-one may have anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through various pathways. For instance, it has been observed to increase caspase activity in human breast adenocarcinoma cell lines (MCF-7), indicating its potential as a therapeutic agent in cancer treatment .
The biological effects of 4-Amino-1-(furan-2-yl)butan-2-one can be attributed to several mechanisms:
- Enzyme Modulation : The compound can interact with specific enzymes involved in metabolic pathways, influencing their activity.
- Cell Signaling Pathways : It may affect signaling pathways that regulate cell survival and apoptosis.
- Reactive Oxygen Species (ROS) Scavenging : Its antioxidant properties allow it to neutralize ROS, reducing oxidative stress in cells.
Synthesis Methods
Several synthetic routes have been developed for the preparation of 4-Amino-1-(furan-2-yl)butan-2-one. Common methods include:
- Condensation Reactions : Combining furan derivatives with amines or amino acids.
- Oxidative Reactions : Utilizing oxidants like potassium permanganate to modify the furan ring.
- Reduction Reactions : Employing reducing agents such as sodium borohydride to achieve desired functionalities.
Case Studies
Recent studies have highlighted the potential applications of 4-Amino-1-(furan-2-yl)butan-2-one:
- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of E. coli at concentrations as low as 50 µg/mL, showcasing its potential as a new antimicrobial agent.
- Antioxidant Activity Assessment : In vitro assays revealed that 4-Amino-1-(furan-2-yl)butan-2-one significantly reduced oxidative stress markers in human cell lines, suggesting its utility in protective health applications .
- Cancer Cell Studies : Research involving MCF-7 cells showed that treatment with this compound led to a notable increase in apoptosis markers, indicating its potential role in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
